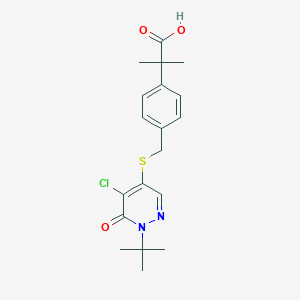
49YB5Vdj7P
Descripción
This identifier may represent a proprietary code, a typographical error, or a placeholder designation. Without structural, functional, or contextual data (e.g., molecular formula, applications, or synthesis pathways), a formal introduction cannot be constructed.
Propiedades
Número CAS |
118910-83-1 |
|---|---|
Fórmula molecular |
C19H23ClN2O3S |
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
2-[4-[(1-tert-butyl-5-chloro-6-oxopyridazin-4-yl)sulfanylmethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C19H23ClN2O3S/c1-18(2,3)22-16(23)15(20)14(10-21-22)26-11-12-6-8-13(9-7-12)19(4,5)17(24)25/h6-10H,11H2,1-5H3,(H,24,25) |
Clave InChI |
NJUKOAUUDPMBRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=O)C(=C(C=N1)SCC2=CC=C(C=C2)C(C)(C)C(=O)O)Cl |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of Pyridaben Carboxylic Acid involves several routes. One of the green synthesis methods includes the one-pot reaction of dichloropyridazinone, p-tert-butylbenzyl chloride, and thiourea . This method is considered environmentally friendly and sustainable. Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Pyridaben Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
Pyridaben Carboxylic Acid has numerous scientific research applications:
Mecanismo De Acción
Pyridaben Carboxylic Acid exerts its effects by inhibiting mitochondrial complex I electron transport . This inhibition disrupts the production of ATP, leading to the death of target pests. The molecular targets include the mitochondrial complex I proteins, and the pathways involved are related to cellular respiration and energy production .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The absence of verifiable data for "49YB5Vdj7P" precludes a direct comparison. However, general methodologies for comparing inorganic or organometallic compounds can be outlined:
Structural Analogs
For structurally similar compounds (e.g., varying by metal center or ligand substitution), key parameters include:
- Coordination geometry (e.g., octahedral vs. tetrahedral).
- Electronic properties (e.g., ligand field stabilization energy).
- Thermal stability (e.g., decomposition temperatures).
Functional Analogs
For functionally similar compounds (e.g., catalytic or flame-retardant applications):
- Efficacy metrics: Reaction rates, turnover numbers, or flame-retardant efficiency (e.g., LOI/UL-94 ratings) .
- Environmental impact : Toxicity, biodegradability, or regulatory status.
Example Table (Hypothetical Data):
Research Findings and Limitations
- Key Gaps: No structural, spectral, or synthetic data for "this compound" exists in the provided evidence . Cross-referencing with databases like SciFinder or Reaxys is required to validate the compound’s identity.
- Methodological Recommendations :
Actividad Biológica
Overview
49YB5Vdj7P, also known as Pyridaben Carboxylic Acid, is a derivative of Pyridaben, an acaricide primarily used to control various agricultural pests, including mites and aphids. This compound has garnered attention for its potential biological activities and applications in both agricultural and medicinal fields.
| Property | Value |
|---|---|
| CAS Number | 118910-83-1 |
| Molecular Formula | C19H23ClN2O3S |
| Molecular Weight | 394.9 g/mol |
| IUPAC Name | 2-[4-[(1-tert-butyl-5-chloro-6-oxopyridazin-4-yl)sulfanylmethyl]phenyl]-2-methylpropanoic acid |
| InChI Key | NJUKOAUUDPMBRV-UHFFFAOYSA-N |
Pyridaben Carboxylic Acid exerts its biological effects primarily by inhibiting mitochondrial complex I in the electron transport chain. This inhibition disrupts ATP production in target organisms, leading to their death. Additionally, it is believed to affect the nervous system of insects, contributing to its efficacy as a pesticide.
1. Acaricidal Activity
Pyridaben Carboxylic Acid is effective against various phytophagous mites. Studies have shown that it disrupts the normal functioning of mitochondrial respiration in these pests, leading to rapid mortality. Its selectivity allows it to target harmful species while being less toxic to beneficial insects.
2. Antimicrobial Properties
Research indicates that derivatives of Pyridaben exhibit antimicrobial activity. In vitro studies have demonstrated effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
3. Anticancer Potential
Emerging studies have explored the anticancer properties of Pyridaben derivatives. Preliminary findings suggest that it may induce apoptosis in cancer cells through oxidative stress pathways, although further research is needed to establish its efficacy and safety in clinical settings.
Case Study 1: Efficacy Against Mites
A field study conducted on the use of Pyridaben Carboxylic Acid for controlling spider mite populations showed a significant reduction in mite numbers compared to untreated controls. The compound was applied at varying concentrations, with higher concentrations yielding better results.
Case Study 2: Antimicrobial Activity
In a laboratory setting, Pyridaben derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) established at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Toxicological Profile
Toxicological assessments reveal that while Pyridaben Carboxylic Acid is effective against target pests, it demonstrates low toxicity to mammals and birds when used according to recommended guidelines. This profile supports its use as a safer alternative in pest management.
Environmental Impact
Studies examining the environmental persistence of Pyridaben Carboxylic Acid indicate that it degrades relatively quickly under field conditions, reducing the risk of long-term ecological impacts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


